molecular formula C9H8N2 B141391 3-Ethenyl-1H-pyrrolo[2,3-B]pyridine CAS No. 145901-21-9

3-Ethenyl-1H-pyrrolo[2,3-B]pyridine

Cat. No.: B141391
CAS No.: 145901-21-9
M. Wt: 144.17 g/mol
InChI Key: BMKZRLNIIGUAIU-UHFFFAOYSA-N
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Description

3-Ethenyl-1H-pyrrolo[2,3-B]pyridine is a heterocyclic compound with the molecular formula C₉H₈N₂. It is characterized by a fused pyrrole and pyridine ring system with an ethenyl group attached to the pyrrole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethenyl-1H-pyrrolo[2,3-B]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with acrolein in the presence of a catalyst to form the desired pyrrolo[2,3-B]pyridine structure . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

3-Ethenyl-1H-pyrrolo[2,3-B]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced forms of the compound.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted pyrrolo[2,3-B]pyridines with various functional groups .

Scientific Research Applications

3-Ethenyl-1H-pyrrolo[2,3-B]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethenyl-1H-pyrrolo[2,3-B]pyridine involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain kinases, thereby affecting signaling pathways involved in cell proliferation and survival. This makes it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrrolo[2,3-B]pyridine: Lacks the ethenyl group but shares the core structure.

    3-Methyl-1H-pyrrolo[2,3-B]pyridine: Has a methyl group instead of an ethenyl group.

    3-Phenyl-1H-pyrrolo[2,3-B]pyridine: Contains a phenyl group at the same position.

Uniqueness

3-Ethenyl-1H-pyrrolo[2,3-B]pyridine is unique due to the presence of the ethenyl group, which can influence its reactivity and interaction with biological targets. This structural feature may enhance its potential as a bioactive molecule compared to its analogs .

Properties

IUPAC Name

3-ethenyl-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2/c1-2-7-6-11-9-8(7)4-3-5-10-9/h2-6H,1H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMKZRLNIIGUAIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CNC2=C1C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30434430
Record name 3-Ethenyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30434430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145901-21-9
Record name 3-Ethenyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30434430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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